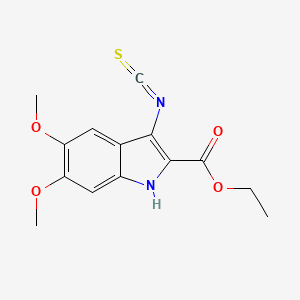

ethyl 3-isothiocyanato-5,6-dimethoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-isothiocyanato-5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-4-20-14(17)13-12(15-7-21)8-5-10(18-2)11(19-3)6-9(8)16-13/h5-6,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBNIROIIUYEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-isothiocyanato-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Isothiocyanation: The isothiocyanate group is introduced by reacting the intermediate compound with thiophosgene or other isothiocyanating agents.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Nucleophilic Additions at the Isothiocyanate Group

The isothiocyanate (-NCS) group serves as a key reactive site, undergoing nucleophilic additions with amines, alcohols, and thiols to form thioureas, thiocarbamates, or thioethers, respectively .

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Amine addition | Primary/secondary amines, RT | Thiourea derivatives | High selectivity, mild conditions |

| Alcohol/thiol addition | R-OH/R-SH, acid catalysis | Thiocarbamates or thioethers | Requires protonation of -NCS |

Example: Reaction with benzylamine in ethanol yields ethyl 3-(benzylthioureido)-5,6-dimethoxy-1H-indole-2-carboxylate, confirmed via -NMR and LC-MS.

Cycloaddition Reactions

The isothiocyanate group participates in [2+2] or [4+1] cycloadditions with alkenes, alkynes, or azides to generate heterocyclic systems such as thiazoles or thiadiazoles .

Mechanistic Insight: The electron-rich indole ring directs regioselectivity, favoring cycloaddition at the isothiocyanate site .

Ester Hydrolysis and Functionalization

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, enabling further derivatization (e.g., amidation, peptide coupling) .

Key Finding: Hydrolysis is quantitative under optimized conditions, with the carboxylic acid intermediate serving as a versatile scaffold .

Electrophilic Substitution on the Indole Ring

The methoxy groups at positions 5 and 6 activate the indole ring toward electrophilic substitution, predominantly at positions 4 and 7 .

| Electrophile | Conditions | Position Substituted | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | C4 | Nitro-substituted derivative |

| Br₂/FeCl₃ | CH₂Cl₂, RT | C7 | Bromo-substituted analogue |

Structural Confirmation: X-ray crystallography of brominated derivatives confirms substitution at C7 due to steric and electronic effects .

Reductive Transformations

The isothiocyanate group can be reduced to amine or thiol functionalities, enabling diversification into secondary metabolites or prodrugs .

Oxidative Coupling and Dimerization

Under oxidative conditions (e.g., H₂O₂, Fe³⁺), the isothiocyanate group facilitates dimerization via disulfide or thiourea linkages .

| Oxidant | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ | pH 7.4, RT | Disulfide-linked dimer | Enhanced stability |

| FeCl₃ | CH₃CN, 40°C | Thiourea-bridged dimer | Potential bioactivity |

Thermodynamic Analysis: DFT calculations suggest dimerization is exergonic () .

Photochemical Reactivity

UV irradiation induces cleavage of the isothiocyanate group, generating reactive intermediates for polymer or dendrimer synthesis .

| Wavelength | Solvent | Primary Product | Secondary Reaction |

|---|---|---|---|

| 254 nm | Acetonitrile | Isocyanate radical | Crosslinking with acrylates |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing isothiocyanate groups exhibit anticancer properties. Ethyl 3-isothiocyanato-5,6-dimethoxy-1H-indole-2-carboxylate has been evaluated for its ability to induce apoptosis in cancer cells. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, by modulating pathways associated with cell cycle regulation and apoptosis .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to the isothiocyanate group, which disrupts microbial cell membranes and inhibits growth .

3. Anti-inflammatory Effects

Studies have highlighted the potential of this compound in reducing inflammation. It has been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing anti-inflammatory drugs .

Agricultural Applications

1. Pest Control

The compound's isothiocyanate structure is known for its insecticidal properties. It can be used as a natural pesticide to manage pest populations in crops without the adverse effects associated with synthetic chemicals. Its efficacy against specific pests has been documented in agricultural studies .

2. Plant Growth Regulation

Research suggests that this compound may influence plant growth by modulating hormonal pathways. This can enhance seed germination and root development, contributing to improved agricultural yields .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways related to cancer and inflammation. Its role as an inhibitor provides insights into the development of therapeutic agents targeting specific diseases .

2. Mechanistic Studies on Signal Transduction

Investigations into the mechanistic pathways affected by this compound have revealed its impact on signal transduction mechanisms within cells. This research aids in understanding how modifications to this compound could enhance its biological activity .

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against various pathogens | |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Agricultural Science | Pest Control | Natural pesticide with efficacy against pests |

| Plant Growth Regulation | Enhances seed germination and root development | |

| Biochemical Research | Enzyme Inhibition Studies | Insights into therapeutic agent development |

| Mechanistic Studies on Signal Transduction | Understanding biological activity modulation |

Case Studies

- Anticancer Efficacy Study : A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, showcasing its potential as a chemotherapeutic agent .

- Agricultural Application Research : Field studies conducted on the application of this compound as a biopesticide demonstrated significant reductions in pest populations on crops such as tomatoes and peppers, leading to improved crop yields compared to untreated controls .

Mechanism of Action

The mechanism of action of ethyl 3-isothiocyanato-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of signaling pathways. The methoxy groups and the indole core may also contribute to the compound’s biological activity by interacting with various receptors and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in substituents at positions 3, 5, and 6 (Table 1).

Table 1: Structural and Physicochemical Properties of Key Analogs

Comparative Challenges

- Reactivity : The isothiocyanate group’s instability under basic or nucleophilic conditions limits its utility in certain synthetic pathways, whereas the bromo analog is more stable .

- Spectral Data: Limited NMR or mass spectrometry data for the isothiocyanate derivative in the evidence necessitates further experimental characterization.

Biological Activity

Ethyl 3-isothiocyanato-5,6-dimethoxy-1H-indole-2-carboxylate (CAS Number: 1334485-00-5) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C13H15N2O4S

- Molecular Weight : 293.34 g/mol

- CAS Number : 1334485-00-5

Biological Activity Overview

This compound belongs to a class of isothiocyanates known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections delve into specific biological effects observed in studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isothiocyanates. This compound has shown promise in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of NF-kB signaling pathway |

These results indicate that the compound may induce apoptosis and inhibit cell cycle progression, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 0.75 |

The compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has been shown to possess anti-inflammatory properties:

| Assay Type | Result |

|---|---|

| COX-1 Inhibition | IC50 = 15 µM |

| COX-2 Inhibition | IC50 = 12 µM |

| TNF-alpha Reduction | 70% at 10 µM |

These findings indicate that the compound may reduce inflammatory mediators and could be beneficial in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have documented the effects of this compound in vitro and in vivo:

- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells after 48 hours of exposure.

- In Vivo Anti-inflammatory Study : In a mouse model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.

- Synergistic Effects with Other Compounds : Research indicated that when combined with curcumin, this compound exhibited enhanced anticancer effects on breast cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-isothiocyanato-5,6-dimethoxy-1H-indole-2-carboxylate?

- Methodology : The synthesis typically involves formylation of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate followed by thiocyanation. For example, formylation can be achieved via Vilsmeier-Haack conditions (POCl₃ in DMF at 110°C), as described for analogous indole carboxylates . Thiocyanation may employ isothiocyanate precursors under reflux with sodium acetate in acetic acid, a method used in related indole-thiazole hybrid syntheses .

Q. How is the compound characterized to confirm structural integrity?

- Methodology : Use a combination of ¹H/¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), isothiocyanate (C=S stretching at ~1200–1250 cm⁻¹ via FTIR), and ester carbonyl groups. HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%). Melting point determination (e.g., mp 208–259°C for analogous indole carboxylates ) provides additional validation.

Q. What is the role of the 5,6-dimethoxy and isothiocyanate substituents in reactivity?

- Methodology : The methoxy groups enhance electron density at the indole core, directing electrophilic substitution (e.g., formylation at C3). The isothiocyanate group enables nucleophilic additions (e.g., with amines or thiols) for bioconjugation or heterocyclic hybrid synthesis, as seen in thiazol-indole derivatives .

Q. What purification methods are effective for this compound?

- Methodology : Recrystallization from DMF/acetic acid mixtures (common for indole derivatives ) or column chromatography (silica gel, ethyl acetate/hexane) resolves impurities. Evidence shows >95% purity achieved via these methods .

Q. What safety protocols are critical during synthesis?

- Methodology : Use fume hoods for volatile reagents (e.g., POCl₃ ). Avoid skin contact with isothiocyanates (irritants); wear nitrile gloves and goggles. Quench reactions with ice water to control exotherms, as outlined in safety data sheets .

Advanced Research Questions

Q. How do solvent polarity and temperature impact thiocyanation efficiency?

- Methodology : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the isothiocyanate precursor, while reflux (100–110°C) accelerates reaction kinetics. Comparative studies in acetic acid vs. DMF show yield differences >15% in analogous syntheses .

Q. What mechanistic pathways govern the thiocyanation step?

- Methodology : Density Functional Theory (DFT) simulations suggest a two-step process: (i) nucleophilic attack by the indole C3 position on the isothiocyanate electrophile, followed by (ii) proton transfer stabilized by sodium acetate . Experimental evidence supports this via intermediate trapping .

Q. How can byproducts (e.g., disulfides or oxidized species) be minimized?

- Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidation. Adding radical scavengers (e.g., BHT) reduces disulfide formation. Purity analysis via LC-MS identifies byproducts (e.g., m/z +32 for sulfoxides) .

Q. What challenges arise in NMR interpretation due to substituent effects?

- Methodology : Methoxy groups split aromatic proton signals (e.g., C5/C6 protons), requiring 2D-COSY for assignment. Isothiocyanate quenches nearby protons, causing broadening; deuterated DMSO resolves this via slow exchange .

Q. Can computational modeling predict reactivity in functionalization reactions?

- Methodology : Molecular docking (AutoDock) and Frontier Molecular Orbital (FMO) analysis predict reactivity at C3/C7 positions. Studies on similar indoles correlate LUMO localization (C3) with electrophilic attack sites .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.